tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-((methylsulfonyl)oxy)hexanoate
Overview
Description
“tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-((methylsulfonyl)oxy)hexanoate” is a chemical compound. It is related to the N-tert-butyloxycarbonyl (N-Boc) group . The N-Boc group is a protective group used in organic synthesis .
Synthesis Analysis
The synthesis of compounds related to “tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-((methylsulfonyl)oxy)hexanoate” often involves the use of oxalyl chloride for the selective deprotection of the N-Boc group . This process can be applied to a diverse set of compounds, including aliphatic, aromatic, and heterocyclic substrates .Chemical Reactions Analysis
The N-Boc group in “tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-((methylsulfonyl)oxy)hexanoate” can be selectively deprotected using oxalyl chloride . This reaction takes place under room temperature conditions for 1–4 hours with yields up to 90% .Scientific Research Applications
Application 1: Dipeptide Synthesis
- Methods of Application or Experimental Procedures : The compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
- Results or Outcomes : The use of this compound in dipeptide synthesis resulted in satisfactory yields of the dipeptides in a short time (15 minutes) .
Application 2: PEG Derivative Synthesis
- Methods of Application or Experimental Procedures : The compound is used in the synthesis of 1,4-Bis-Boc-1,4,7-triazaheptane, a PEG derivative containing an amino group with two Boc-protected amino groups. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The Boc group can be deprotected under mild acidic conditions to form the free amine .
- Results or Outcomes : The use of this compound in the synthesis of PEG derivatives resulted in the successful formation of 1,4-Bis-Boc-1,4,7-triazaheptane .
properties
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-methylsulfonyloxyhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO7S/c1-15(2,3)23-13(18)12(17-14(19)24-16(4,5)6)10-8-9-11-22-25(7,20)21/h12H,8-11H2,1-7H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTHTICAZFPPEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCOS(=O)(=O)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674023 | |
Record name | tert-Butyl N-(tert-butoxycarbonyl)-6-[(methanesulfonyl)oxy]norleucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-((methylsulfonyl)oxy)hexanoate | |
CAS RN |
878905-11-4 | |
Record name | tert-Butyl N-(tert-butoxycarbonyl)-6-[(methanesulfonyl)oxy]norleucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.